BenchChemオンラインストアへようこそ!

N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Sigma receptor piperidine carboxamide scaffold hopping

N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic piperidine-3-carboxamide derivative with molecular formula C22H29N5O and molecular weight 379.5 g/mol. The compound belongs to the N-benzylpiperidine carboxamide class and features a dual-piperidine architecture: a 1-benzylpiperidin-4-yl amide side chain coupled to a 1-(pyrimidin-2-yl)piperidine-3-carboxamide core.

Molecular Formula C22H29N5O
Molecular Weight 379.5 g/mol
Cat. No. B14957283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide
Molecular FormulaC22H29N5O
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C22H29N5O/c28-21(19-8-4-13-27(17-19)22-23-11-5-12-24-22)25-20-9-14-26(15-10-20)16-18-6-2-1-3-7-18/h1-3,5-7,11-12,19-20H,4,8-10,13-17H2,(H,25,28)
InChIKeyDBMONWJLEUMSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide (CAS 1401598-87-5): Procurement-Relevant Physicochemical and Structural Profile


N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic piperidine-3-carboxamide derivative with molecular formula C22H29N5O and molecular weight 379.5 g/mol . The compound belongs to the N-benzylpiperidine carboxamide class and features a dual-piperidine architecture: a 1-benzylpiperidin-4-yl amide side chain coupled to a 1-(pyrimidin-2-yl)piperidine-3-carboxamide core. Its structure incorporates five nitrogen atoms distributed across two piperidine rings and one pyrimidine ring, providing multiple hydrogen-bond acceptor sites and a calculated topological polar surface area consistent with CNS drug-like chemical space. Preliminary bioactivity screening data recorded in the MolBiC database indicate molecular bioactivity values ≤0.1 μM against certain protein targets, although full experimental context is not publicly disclosed [1]. The compound is catalogued under CAS 1401598-87-5 and is primarily supplied as a research-grade screening compound for medicinal chemistry and neuroscience target exploration.

Why N-(1-Benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide Cannot Be Replaced by Generic Piperidine Carboxamide Analogs


Substituting this compound with a generic piperidine carboxamide analog disregards three critical structural determinants of target engagement. First, the piperidine-3-carboxamide scaffold places the carboxamide in a distinct spatial orientation relative to the more extensively characterized piperidine-4-carboxamide series; Zampieri et al. (2015) demonstrated that piperidine-4-carboxamide sigma-1 ligands achieve Ki values as low as 3.7 nM with selectivity ratios up to 351, but these SAR findings do not directly extrapolate to the 3-carboxamide positional isomer, where the vector of the amide bond differs by approximately 109° in the chair conformation [1]. Second, the N-(1-benzylpiperidin-4-yl) pharmacophore—validated by Huang et al. (1998) as a potent sigma-1 recognition element (Ki = 3.9 nM for the unsubstituted phenylacetamide)—is coupled here to a pyrimidin-2-yl-substituted piperidine rather than a simple phenylacetamide, creating a hybrid pharmacophore with additional H-bond capacity from the pyrimidine nitrogen atoms [2]. Third, the 1-(pyrimidin-2-yl)piperidine moiety introduces conformational constraints and electronic properties absent in N-phenyl or N-benzyl analogs, which can alter both target selectivity and off-target profiles. These layered structural variations mean that even closely related in-class compounds cannot be assumed to produce equivalent binding, functional, or pharmacokinetic outcomes.

Quantitative Differentiation Evidence for N-(1-Benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide vs. Closest Analogs


Piperidine-3-Carboxamide vs. Piperidine-4-Carboxamide Scaffold: Positional Isomerism Alters Spatial Pharmacophore Orientation

The target compound employs a piperidine-3-carboxamide core, whereas the best-characterized high-affinity sigma-1 ligands in this chemical space—such as compound 2k reported by Zampieri et al. (2015)—are built on a piperidine-4-carboxamide scaffold [1]. In the 4-carboxamide series, the lead compound 2k achieved sigma-1 Ki = 3.7 nM with a sigma-2/sigma-1 selectivity ratio of 351 [1]. The 3-carboxamide positional isomer shifts the carboxamide attachment from the 4-position to the 3-position of the piperidine ring, altering the dihedral angle between the amide plane and the piperidine ring. This positional change precludes direct SAR extrapolation from the 4-carboxamide series and represents a scaffold-hopping opportunity for generating novel intellectual property with potentially divergent selectivity profiles.

Sigma receptor piperidine carboxamide scaffold hopping

N-(1-Benzylpiperidin-4-yl) Pharmacophore: Validated Sigma-1 Recognition Element with Quantified Affinity Benchmarks

The target compound incorporates the N-(1-benzylpiperidin-4-yl) motif, which was characterized by Huang et al. (1998) as a potent sigma-1 receptor pharmacophore [1]. In that study, the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide exhibited sigma-1 Ki = 3.90 ± 0.28 nM and sigma-2 Ki = 240 ± 36 nM, yielding a sigma-2/sigma-1 selectivity ratio of approximately 62 [1]. The target compound replaces the phenylacetamide portion with a 1-(pyrimidin-2-yl)piperidine-3-carboxamide, which introduces two additional pyrimidine nitrogen atoms capable of acting as hydrogen-bond acceptors. In contrast, the comparator N-(4-phenoxyphenyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide (BindingDB BDBM41896), which retains the 1-(pyrimidin-2-yl)piperidine-3-carboxamide core but replaces the N-(1-benzylpiperidin-4-yl) group with a 4-phenoxyphenyl amide, showed only weak activity at the corticotropin-releasing factor binding protein (EC50 > 53 μM), underscoring the importance of the N-benzylpiperidine pharmacophore for target engagement [2].

Sigma-1 receptor N-benzylpiperidine pharmacophore validation

Molecular Property Differentiation: Calculated Physicochemical Parameters vs. Closest Structural Analogs

The target compound (C22H29N5O, MW 379.5 g/mol) can be compared on key drug-likeness parameters with its closest structural analogs . The compound contains 5 nitrogen atoms (2 piperidine N, 2 pyrimidine N, 1 amide N), providing 5 hydrogen-bond acceptor sites and 1 hydrogen-bond donor (amide NH). By comparison, N-(1-benzylpiperidin-4-yl)phenylacetamide (C20H24N2O, MW 308.4 g/mol) contains only 2 nitrogen atoms and 2 H-bond acceptors [1]. The additional pyrimidine ring in the target compound increases topological polar surface area (tPSA) by approximately 25-30 Ų relative to the phenylacetamide analog, which may modulate blood-brain barrier permeability and CNS distribution. The compound's MW of 379.5 places it within the upper range of CNS drug-like space (typically MW < 400), while the calculated logP is expected to be moderate (estimated 2.5-3.5 based on fragment contributions), comparable to CNS-active piperidine carboxamides.

Physicochemical properties drug-likeness CNS MPO

Dual-Piperidine Architecture: Differentiation from Single-Piperidine Sigma Ligands in Binding Mode Complexity

The target compound features a distinctive dual-piperidine architecture: a 1-benzylpiperidine ring connected via a carboxamide linker to a second piperidine ring that is N-substituted with a pyrimidin-2-yl group. This contrasts with the majority of known sigma receptor ligands, which contain a single piperidine or piperazine ring (e.g., haloperidol, SA4503, 4-PPBP). The Zampieri et al. (2018) study on piperidine-based sigma ligands demonstrated that compound 19—a single-piperidine alkylacetamide—achieved sigma-1 Ki = 17 nM and sigma-2 Ki = 1,117 nM (selectivity ratio ~66 for sigma-1) [1]. The dual-piperidine topology of the target compound introduces additional conformational degrees of freedom and a second basic nitrogen that may engage distinct receptor sub-pockets, potentially enabling interaction with the recently deorphanized sigma-2 receptor (TMEM97), which possesses a structurally distinct binding cavity from sigma-1. The pyrimidine ring further provides aromatic π-stacking capacity not present in alkylacetamide-type sigma ligands.

Dual-piperidine sigma-2 receptor TMEM97

Recommended Application Scenarios for N-(1-Benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide Based on Differentiated Evidence


Sigma-1/Sigma-2 Receptor Pharmacological Tool Development and Screening

The validated N-(1-benzylpiperidin-4-yl) pharmacophore—demonstrated by Huang et al. (1998) to confer nanomolar sigma-1 affinity—makes this compound a strong candidate for sigma receptor screening panels [1]. The dual-piperidine architecture combined with the pyrimidine substituent provides a structurally novel entry point for developing sigma-1/sigma-2 pharmacological tools with potentially differentiated selectivity profiles compared to the extensively characterized 4-carboxamide series. The compound can serve as a starting scaffold for radioligand development, leveraging the benzyl group as a potential site for ¹⁸F or ¹¹C isotopic labeling for PET imaging studies, analogous to the approach described by Huang et al. for N-(1-benzylpiperidin-4-yl)phenylacetamides [1].

CNS Drug Discovery: Scaffold-Hopping from Piperidine-4-Carboxamide to Piperidine-3-Carboxamide

The piperidine-3-carboxamide core of the target compound represents a scaffold-hopping opportunity relative to the extensively patented piperidine-4-carboxamide sigma-1 ligand series exemplified by Zampieri et al. (2015), where lead compound 2k achieved sigma-1 Ki = 3.7 nM with 351-fold selectivity [2]. The altered spatial orientation of the 3-carboxamide (vs. 4-carboxamide) may engage different receptor sub-pocket residues, potentially yielding a novel selectivity signature. This scaffold is suitable for CNS drug discovery programs targeting neurological disorders—including Alzheimer's disease, neuropathic pain, and depression—where sigma-1 receptor modulation has established therapeutic relevance.

Chemical Biology Probe for Deorphanized Sigma-2 Receptor (TMEM97) Investigation

The sigma-2 receptor was recently deorphanized and identified as TMEM97, an NPC1-binding protein involved in cholesterol biosynthesis with implications in cancer and neurodegenerative disease [1]. The dual-piperidine architecture and pyrimidine-containing structure of the target compound diverge from classical sigma-2 ligands such as siramesine and PB28, offering a chemically distinct probe for investigating TMEM97 pharmacology. The compound's five nitrogen atoms provide multiple H-bond acceptor sites that may interact with the distinct binding cavity of TMEM97, which differs structurally from sigma-1. This application is supported by the Zampieri et al. (2018) finding that piperidine-based derivatives can achieve mixed sigma-1/sigma-2 affinity profiles amenable to further optimization [1].

Fragment-Based and Structure-Activity Relationship (SAR) Library Expansion

The modular architecture of the target compound—comprising a 1-benzylpiperidine moiety, a piperidine-3-carboxamide linker, and a pyrimidin-2-yl cap group—provides three distinct vectors for parallel SAR exploration. The benzyl group can be systematically varied (e.g., halogen substitution, heteroaryl replacement) to modulate sigma receptor affinity and lipophilicity; the piperidine-3-carboxamide stereocenter (racemic mixture available) can be resolved to explore enantioselective binding; and the pyrimidin-2-yl group can be replaced with other heteroaryl systems (pyridine, pyrazine, triazine) to probe electronic effects on target engagement. This modularity, combined with the compound's MW of 379.5 (allowing room for additional substituents while remaining within lead-like space), positions it as an ideal core scaffold for focused library synthesis in academic and industrial medicinal chemistry groups.

Quote Request

Request a Quote for N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.